molecular formula C25H20ClF2N3O3 B1239553 Flucycloxuron, (Z)- CAS No. 94050-53-0

Flucycloxuron, (Z)-

Cat. No. B1239553
Key on ui cas rn: 94050-53-0
M. Wt: 483.9 g/mol
InChI Key: PCKNFPQPGUWFHO-SXBRIOAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04609676

Procedure details

36.6 g of 2,6-difluorobenzoylisocyanate in 50 ml of dry diethyl ether were added to a solution of 59.0 g 4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline in 700 ml of dry diethylether with external cooling at 0°-10° C. After stirring for 3 hours at 0°-10° C. the formed precipitate was sucked off, washed with diethyl ether, and dried. The product obtained in a yield of 76.0 g was chromatographed over silica, chloroform being used as an eluent. The desired product was isolated in a yield of 60,7 g having a purity of at least 95% (PMR). The product obtained had a melting range of 145°-175° C. and comprised the syn- and anti-form in approximately equal amounts. In another experiment the desired product was obtained as a mixture of the syn- and anti-form in a ratio of 85:15; melting point 187°-191° C.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[CH:14]1([C:17](=[N:25][O:26][CH2:27][C:28]2[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=2)[C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)[CH2:16][CH2:15]1>C(OCC)C>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([NH:6][C:7]([NH:32][C:31]1[CH:33]=[CH:34][C:28]([CH2:27][O:26][N:25]=[C:17]([CH:14]2[CH2:16][CH2:15]2)[C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)=[CH:29][CH:30]=1)=[O:8])=[O:5]

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
FC1=C(C(=O)N=C=O)C(=CC=C1)F
Name
4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline
Quantity
59 g
Type
reactant
Smiles
C1(CC1)C(C1=CC=C(C=C1)Cl)=NOCC1=CC=C(N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours at 0°-10° C. the formed precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling at 0°-10° C
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product obtained in a yield of 76.0 g
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica, chloroform being

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=O)NC(=O)NC2=CC=C(C=C2)CON=C(C2=CC=C(C=C2)Cl)C2CC2)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04609676

Procedure details

36.6 g of 2,6-difluorobenzoylisocyanate in 50 ml of dry diethyl ether were added to a solution of 59.0 g 4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline in 700 ml of dry diethylether with external cooling at 0°-10° C. After stirring for 3 hours at 0°-10° C. the formed precipitate was sucked off, washed with diethyl ether, and dried. The product obtained in a yield of 76.0 g was chromatographed over silica, chloroform being used as an eluent. The desired product was isolated in a yield of 60,7 g having a purity of at least 95% (PMR). The product obtained had a melting range of 145°-175° C. and comprised the syn- and anti-form in approximately equal amounts. In another experiment the desired product was obtained as a mixture of the syn- and anti-form in a ratio of 85:15; melting point 187°-191° C.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[CH:14]1([C:17](=[N:25][O:26][CH2:27][C:28]2[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=2)[C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)[CH2:16][CH2:15]1>C(OCC)C>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([NH:6][C:7]([NH:32][C:31]1[CH:33]=[CH:34][C:28]([CH2:27][O:26][N:25]=[C:17]([CH:14]2[CH2:16][CH2:15]2)[C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)=[CH:29][CH:30]=1)=[O:8])=[O:5]

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
FC1=C(C(=O)N=C=O)C(=CC=C1)F
Name
4-(α-cyclopropyl-4-chlorobenzylideneaminooxymethyl)aniline
Quantity
59 g
Type
reactant
Smiles
C1(CC1)C(C1=CC=C(C=C1)Cl)=NOCC1=CC=C(N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours at 0°-10° C. the formed precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling at 0°-10° C
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product obtained in a yield of 76.0 g
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica, chloroform being

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=O)NC(=O)NC2=CC=C(C=C2)CON=C(C2=CC=C(C=C2)Cl)C2CC2)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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